molecular formula C10H12O4 B12632195 5-Butan-2-yl-4-oxopyran-2-carboxylic acid

5-Butan-2-yl-4-oxopyran-2-carboxylic acid

Cat. No.: B12632195
M. Wt: 196.20 g/mol
InChI Key: GMRFCLOXZGUZRZ-UHFFFAOYSA-N
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Description

5-Butan-2-yl-4-oxopyran-2-carboxylic acid is a chemical compound with a unique structure that includes a pyran ring, a carboxylic acid group, and a butan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butan-2-yl-4-oxopyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with a β-keto ester in the presence of a base to form the pyran ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Butan-2-yl-4-oxopyran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Butan-2-yl-4-oxopyran-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Butan-2-yl-4-oxopyran-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The pyran ring and carboxylic acid group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid: This compound has a similar pyran ring structure but with a hydroxy group instead of a butan-2-yl substituent.

    2-Oxopyran-5-carboxylic acid: Another related compound with a pyran ring and carboxylic acid group but lacking the butan-2-yl substituent.

Uniqueness

5-Butan-2-yl-4-oxopyran-2-carboxylic acid is unique due to the presence of the butan-2-yl group, which can influence its chemical reactivity and biological interactions. This substituent can affect the compound’s solubility, stability, and ability to interact with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

5-butan-2-yl-4-oxopyran-2-carboxylic acid

InChI

InChI=1S/C10H12O4/c1-3-6(2)7-5-14-9(10(12)13)4-8(7)11/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

GMRFCLOXZGUZRZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=COC(=CC1=O)C(=O)O

Origin of Product

United States

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